
Pancixanthone B
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Overview
Description
Pancixanthone B is a member of the class of xanthones that is a tetracyclic compound 1,2-dihydro-6H-furo[2,3-c]xanthen-6-one substituted by hydroxy groups at positions 5 and 10 and methyl groups at positions 1,1 and 2. It has been isolated from Calophyllum pauciflorum and Garcinia vieillardii. It has a role as a plant metabolite. It is a member of xanthones, a polyphenol and an organic heterotetracyclic compound.
Chemical Reactions Analysis
General Reaction Optimization Strategies
Chemical reaction optimization often involves Design of Experiments (DoE) techniques, such as face-centered central composite (CCF) designs, to identify critical factors influencing reaction outcomes . For example:
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Residence time : Flow reactions may require precise control (e.g., 0.5–3.5 min) .
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Temperature : Adjustments (e.g., 30–70 °C) can modulate reaction selectivity and yield .
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Reagent equivalents : Stoichiometric ratios (e.g., pyrrolidine equivalents in 2–10 range) are critical for product formation .
Table 1: Hypothetical DoE parameters for Pancixanthone B synthesis
Factor | Range | Units |
---|---|---|
Temperature | 30–70 | °C |
Residence time | 0.5–3.5 | min |
Pyrrolidine equivalents | 2–10 | eq |
Synthetic Pathways
This compound, a polycyclic xanthone derivative, may involve multi-step syntheses akin to phorboxazole B , which employs:
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Catalytic asymmetric aldol reactions to establish stereochemistry.
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Macrolactone and oxazole formation through cyclodehydration.
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Fragment coupling via disconnections (e.g., C38-C39 bond cleavage) .
Table 2: Key steps in phorboxazole B synthesis
Step | Reaction Type | Key Reagents/Conditions |
---|---|---|
Fragment coupling | Aldol disconnection | Sn(II) catalyst, NaBH4 |
Macrolactone formation | Cyclodehydration | Amide bond formation |
Oxazole assembly | Oxazole assemblage | Oxazole aldehyde fragments |
Mechanochemical Activation
Recent advancements in mechanochemical reactions using focused ultrasound (FUS) and gas vesicles (GVs) could enhance this compound’s synthesis or drug delivery . Key findings:
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FUS parameters : 330 kHz frequency, 1.47 MPa peak negative pressure, and 3.6 W/cm² intensity ensure biocompatibility .
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Mechanophores : Masked 2-furylcarbinol derivatives release payloads (e.g., camptothecin) under mechanical stress .
Table 3: Mechanochemical parameters for drug delivery
Parameter | Value | Units |
---|---|---|
Frequency | 330 | kHz |
Pressure | 1.47 | MPa |
Acoustic intensity | 3.6 | W/cm² |
Future Research Directions
To advance this compound studies:
Properties
Molecular Formula |
C18H16O5 |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
5,10-dihydroxy-1,1,2-trimethyl-2H-furo[2,3-c]xanthen-6-one |
InChI |
InChI=1S/C18H16O5/c1-8-18(2,3)14-12(22-8)7-11(20)13-15(21)9-5-4-6-10(19)16(9)23-17(13)14/h4-8,19-20H,1-3H3 |
InChI Key |
SPSZQWKBQUMDPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC=C4O)O)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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